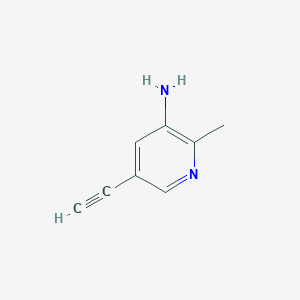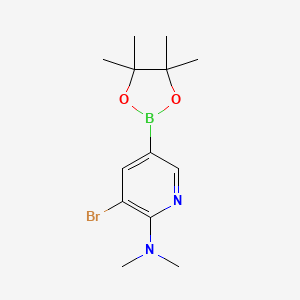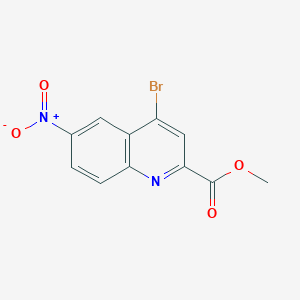![molecular formula C8H8BrN3 B12960234 8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)
8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 8th position and two methyl groups at the 3rd and 6th positions on the imidazo[1,2-a]pyrazine ring. It is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,6-dimethylimidazo[1,2-a]pyrazine with brominating agents such as N-bromosuccinimide (NBS) can yield the desired 8-bromo derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other therapeutic applications.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand its biological activities and interactions with various biomolecules.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different chemical properties.
Pyrrolopyrazine: Another heterocyclic compound with a different ring structure.
Uniqueness
8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine is unique due to the presence of the bromine atom and the specific positioning of the methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
特性
分子式 |
C8H8BrN3 |
|---|---|
分子量 |
226.07 g/mol |
IUPAC名 |
8-bromo-3,6-dimethylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8BrN3/c1-5-4-12-6(2)3-10-8(12)7(9)11-5/h3-4H,1-2H3 |
InChIキー |
ACJNEGZQXBMZLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2N1C=C(N=C2Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)












